molecular formula C8H4F4O B13085054 1-(2,3,5,6-Tetrafluorophenyl)ethanone

1-(2,3,5,6-Tetrafluorophenyl)ethanone

Cat. No.: B13085054
M. Wt: 192.11 g/mol
InChI Key: NXXMSNUVDUMAHL-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Systems in Chemical Research

The introduction of fluorine into aromatic systems imparts a range of desirable properties. Fluorine's high electronegativity can significantly alter the electron distribution within a molecule, influencing its reactivity, acidity, and intermolecular interactions. In medicinal chemistry, the replacement of hydrogen with fluorine can block metabolic pathways, thereby enhancing a drug's stability and bioavailability. Furthermore, the lipophilicity of a molecule can be fine-tuned by selective fluorination, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, fluorinated aromatic compounds are valued for their thermal stability, chemical resistance, and unique optical and electronic properties, making them suitable for applications in polymers, liquid crystals, and electronics.

Structural Characteristics and Nomenclature of 1-(2,3,5,6-Tetrafluorophenyl)ethanone

This compound is a polyfluorinated aromatic ketone. Its structure consists of a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, and an acetyl group (-COCH₃) at the 1 position.

The systematic IUPAC name for this compound is This compound . It is also commonly referred to as 2',3',5',6'-tetrafluoroacetophenone.

Below is a table summarizing some of its key properties:

PropertyValue
IUPAC Name This compound
CAS Number 334-04-3
Molecular Formula C₈H₄F₄O
Molecular Weight 192.11 g/mol

Overview of Research Trajectories for Fluorinated Aromatic Ketones

Research involving fluorinated aromatic ketones like this compound generally follows several key trajectories, leveraging the unique reactivity imparted by the fluorine substituents.

One major area of investigation is their synthesis . The most common method for preparing acetophenones is the Friedel-Crafts acylation . youtube.comacs.org This reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. youtube.comacs.org For this compound, this would involve the acylation of 1,2,4,5-tetrafluorobenzene. The high degree of fluorination on the benzene ring can deactivate it towards electrophilic substitution, making the conditions for such reactions a subject of research to optimize yields and selectivity.

Another significant research trajectory focuses on the reactivity of these ketones. The electron-withdrawing nature of the tetrafluorophenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This opens up possibilities for a variety of addition reactions. Furthermore, the fluorine atoms themselves can be subject to nucleophilic aromatic substitution (SNA_r) , particularly when activated by the electron-withdrawing acetyl group. This allows for the introduction of other functional groups onto the aromatic ring, making these ketones valuable intermediates for the synthesis of more complex molecules. For instance, the synthesis of 1-(2-Amino-3,4,5,6-tetrafluorophenyl)ethanone highlights the potential for nucleophilic substitution on the fluorinated ring. thieme-connect.com

The applications of polyfluorinated acetophenones are also a growing area of interest. Their potential as building blocks in medicinal chemistry is significant, given the established benefits of fluorine incorporation in drug design. They can serve as precursors to a wide range of heterocyclic compounds and other complex organic molecules with potential biological activity. For example, the tetrafluorophenyl moiety is utilized in the synthesis of specialized esters for bioconjugation, such as fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, which is used in radiolabeling for PET imaging. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

IUPAC Name

1-(2,3,5,6-tetrafluorophenyl)ethanone

InChI

InChI=1S/C8H4F4O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2H,1H3

InChI Key

NXXMSNUVDUMAHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1F)F)F)F

Origin of Product

United States

Synthetic Methodologies for 1 2,3,5,6 Tetrafluorophenyl Ethanone and Analogues

Friedel-Crafts Acylation Approaches to Polyfluorinated Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. sigmaaldrich.comyoutube.com This electrophilic aromatic substitution reaction can be adapted for the synthesis of polyfluorinated ketones like 1-(2,3,5,6-tetrafluorophenyl)ethanone.

The direct acylation of 1,2,4,5-tetrafluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, presents a direct route to this compound. The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.comyoutube.com Despite the presence of deactivating fluorine atoms, the reaction can be driven to completion under appropriate conditions.

The general reaction is as follows:

C₆H₂F₄ + CH₃COCl → C₈H₃F₄O + HCl

In a typical procedure, the acetylating agent is added to a mixture of 1,2,4,5-tetrafluorobenzene and a Lewis acid catalyst in a suitable solvent. The reaction mixture is then stirred, often with heating, to facilitate the substitution. The high electron-withdrawing nature of the fluorine atoms on the benzene ring makes it less reactive than benzene itself, thus requiring carefully chosen reaction conditions to achieve good yields.

Table 1: Common Acetylating Agents for Friedel-Crafts Acylation

Acetylating AgentFormula
Acetyl chlorideCH₃COCl
Acetic anhydride(CH₃CO)₂O

The success of the Friedel-Crafts acylation of polyfluorinated benzenes hinges on the optimization of reaction conditions and the choice of catalyst. Lewis acids play a crucial role in activating the acetylating agent to form the acylium ion. sigmaaldrich.comyoutube.com

Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). beilstein-journals.orgnih.gov For deactivated substrates like 1,2,4,5-tetrafluorobenzene, a stoichiometric amount of a strong Lewis acid like aluminum chloride is often necessary to drive the reaction.

The choice of solvent is also critical. Inert solvents such as dichloromethane or carbon disulfide are frequently employed. Optimization of temperature and reaction time is essential to maximize the yield of the desired product while minimizing the formation of byproducts. The reaction progress can be monitored using techniques like gas chromatography-mass spectrometry (GC-MS) to determine the optimal endpoint.

Table 2: Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystFormula
Aluminum chlorideAlCl₃
Ferric chlorideFeCl₃
Boron trifluorideBF₃

Alternative Synthetic Routes to the 2,3,5,6-Tetrafluorophenyl Core

Beyond direct acylation, alternative strategies focus on constructing the 2,3,5,6-tetrafluorophenyl core with the acetyl group precursor already in place or introduced via a different mechanism.

A powerful method for the synthesis of substituted polyfluorinated aromatics involves the generation of aryl lithium intermediates. nih.gov 1,2,4,5-Tetrafluorobenzene can be deprotonated by a strong base, such as n-butyllithium, at low temperatures to form 2,3,5,6-tetrafluorophenyl lithium. This highly reactive organometallic species can then be treated with an appropriate electrophile to introduce the desired functional group.

For the synthesis of this compound, the 2,3,5,6-tetrafluorophenyl lithium intermediate can be reacted with an acetylating agent like N,N-dimethylacetamide. This approach offers a high degree of regioselectivity, as the lithium is introduced at a specific position on the aromatic ring.

The reaction sequence is as follows:

Lithiation: C₆H₂F₄ + n-BuLi → C₆HF₄Li + C₄H₁₀

Acylation: C₆HF₄Li + CH₃CON(CH₃)₂ → C₈H₃F₄O + LiN(CH₃)₂

This method is particularly useful when direct Friedel-Crafts acylation is not feasible or leads to undesired isomers.

Polyfluorinated aromatic compounds are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atoms, which activates the ring towards nucleophilic attack. nih.gov This provides a versatile pathway to introduce a variety of substituents onto the tetrafluorophenyl core.

In the context of synthesizing analogues of this compound, a precursor containing the 2,3,5,6-tetrafluorophenyl moiety can be modified via SNAr. For instance, one of the fluorine atoms on 1,2,4,5-tetrafluorobenzene can be displaced by a nucleophile, such as an amine or an alkoxide, to generate a substituted tetrafluorobenzene derivative. researchgate.netacs.org This substituted intermediate can then be further functionalized to introduce the acetyl group.

For example, the reaction of 1,2,4,5-tetrafluorobenzene with an amine can yield a tetrafluoroaniline derivative, which could then be transformed into the corresponding ketone. The high reactivity of 1,2,4,5-tetrafluorobenzene allows for reactions with a range of nucleophiles, often providing high yields of the monosubstituted product. researchgate.net

Table 3: Examples of Nucleophiles for SNAr on 1,2,4,5-Tetrafluorobenzene

NucleophileProduct Type
Amines (e.g., piperidine)Tetrafluoroaniline derivatives
Alkoxides (e.g., sodium methoxide)Tetrafluoroanisole derivatives
Thiols (e.g., thiophenol)Tetrafluorophenyl sulfide derivatives

Radiosynthetic Strategies Utilizing 2,3,5,6-Tetrafluorophenyl Moieties

The 2,3,5,6-tetrafluorophenyl group has proven to be a valuable component in the development of radiotracers for Positron Emission Tomography (PET). The tetrafluorophenyl ester is an excellent leaving group, facilitating the radiolabeling of biomolecules with positron-emitting radionuclides like fluorine-18 (B77423) ([¹⁸F]). nih.govnih.gov

A common strategy involves the use of a prosthetic group, which is a small molecule that is first radiolabeled and then conjugated to a larger biomolecule, such as a peptide or protein. nih.govacs.org 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) is a widely used prosthetic group for this purpose. nih.govacs.org

The synthesis of [¹⁸F]F-Py-TFP involves the nucleophilic substitution of a precursor with [¹⁸F]fluoride. The resulting [¹⁸F]-labeled prosthetic group can then be reacted with a free amine group on a peptide to form a stable amide bond, thereby incorporating the fluorine-18 isotope into the biomolecule. This method allows for efficient and rapid radiolabeling under mild conditions, which is crucial for handling the short-lived fluorine-18 isotope. nih.govgoogle.com

The high reactivity of the tetrafluorophenyl ester in [¹⁸F]F-Py-TFP towards amines makes it a robust tool for the development of a wide range of [¹⁸F]-labeled peptides for PET imaging. nih.gov

Development of ¹⁸F-Labeled Tetrafluorophenyl Active Esters as Synthons

The indirect labeling of biomolecules, such as peptides and proteins, using ¹⁸F-labeled prosthetic groups or synthons is a widely adopted strategy in radiopharmaceutical chemistry. researchgate.net This two-step approach is often necessary for complex molecules that cannot withstand the harsh conditions of direct radiofluorination. researchgate.net Among the most useful synthons for this purpose are ¹⁸F-labeled active esters containing a tetrafluorophenyl group, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). researchgate.netgoogle.com

The development of these synthons focuses on creating a molecule that can be rapidly and efficiently labeled with [¹⁸F]fluoride and then readily conjugated to a target biomolecule under mild conditions. researchgate.net The tetrafluorophenyl ester moiety is highly reactive towards nucleophilic attack by primary amines on biomolecules, facilitating a fast coupling reaction. researchgate.netnih.gov

For instance, 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester can be produced by reacting its trimethylammonium precursor with [¹⁸F]fluoride at 40°C, affording the desired product directly in yields of 60-70%. researchgate.net This method combines high reactivity for nucleophilic aromatic substitution with the reactive ester functionality needed for subsequent conjugation. researchgate.net

The utility of these synthons has been demonstrated in the labeling of various molecules. For example, [¹⁸F]F-Py-TFP has been successfully used to label tetrazine derivatives for pre-targeting applications in PET imaging. nih.gov

Precursor/SynthonLabeling ConditionsYieldApplication
Trimethylammonium precursor for [¹⁸F]F-Py-TFPReaction with [¹⁸F]fluoride at 40°C60-70%Prosthetic group for labeling biomolecules researchgate.net
Py-TFP precursor on anion exchange columnSolid-phase reaction with [¹⁸F]fluorideNot specifiedSimplified labeling without anhydrous conditions nih.gov
[¹⁸F]F-Py-TFP active esterAmidation with tetrazine derivatives22-24% (radiochemical yield)Synthesis of ¹⁸F-labeled tetrazines for PET nih.gov

Automation and Efficiency in Radiosynthesis of Fluorinated Tracers

The translation of novel ¹⁸F-based radiopharmaceuticals from research to clinical application is heavily reliant on the automation of the radiosynthesis process. rsc.orgrsc.org Automation is crucial for ensuring the reproducible and safe manufacturing of PET tracers, particularly under Good Manufacturing Practice (GMP) guidelines. rsc.orgnih.gov The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient synthetic procedures, a requirement that is well-met by automated systems. nih.gov

Modern radiochemistry laboratories widely employ commercially available, cassette-based automated radiosynthesis platforms, such as the GE FASTlab and Trasis AllInOne modules. rsc.orgnih.gov These systems offer several advantages:

Reproducibility: Automated platforms execute pre-programmed synthesis sequences, minimizing human variability and ensuring consistent production, which is a key requirement for process validation in a GMP environment. rsc.org

Radiation Safety: By isolating the high-radioactivity procedures within a shielded hot cell, automation significantly reduces the radiation dose to operators. This allows for the safe handling of very large starting activities of [¹⁸F]fluoride, often exceeding 100 GBq. rsc.org

The versatility of these automated synthesizers allows for the production of a wide variety of ¹⁸F-labeled tracers with varying chemical complexities without needing significant hardware reconfiguration. nih.gov For example, the AllinOne synthesis module has been successfully used for the fully automated synthesis of six different ¹⁸F-labeled PET tracers. nih.gov The development of automated protocols is a continuous process, often published alongside new radiochemistry methodologies to encourage their adoption by demonstrating a clear path to clinical tracer production. rsc.org

RadiotracerAutomated System/MethodKey Outcome
[¹⁸F]FMISO & [¹⁸F]PM-PBB3Automated ¹⁸F-labeling synthesizerSuccessful synthesis with sufficient radioactivity and radiochemical yields of 26% and 16%, respectively. proquest.com
Six different ¹⁸F-tracersTrasis AllinOne moduleDemonstrated versatility of the platform for preparing a variety of tracers for PET imaging studies. nih.gov
General ¹⁸F-tracersCassette-based platforms (e.g., GE FASTlab)Essential for clinical translation, GMP compliance, and radiation safety. rsc.org

Reaction Chemistry and Mechanistic Investigations

Reactivity of the Carbonyl Group in 1-(2,3,5,6-Tetrafluorophenyl)ethanone

The carbonyl group in this compound is a primary site for chemical reactions, influenced significantly by the strong electron-withdrawing nature of the tetrafluorophenyl ring. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions (e.g., Reductions, Grignard Reagent Interactions)

Reductions: The carbonyl group of acetophenones can be readily reduced to a secondary alcohol. While specific studies on the reduction of this compound are not extensively detailed in readily available literature, the general principles of metal hydride reduction are applicable. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for such transformations. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding alcohol, 1-(2,3,5,6-tetrafluorophenyl)ethanol. The strong electron-withdrawing effect of the tetrafluorophenyl ring is expected to enhance the reactivity of the carbonyl group towards these nucleophilic reagents.

Table 1: General Conditions for the Reduction of Aryl Ketones

Reducing AgentSolvent(s)Typical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol (B145695)Room TemperatureSecondary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to Room TemperatureSecondary Alcohol

This table represents general conditions and may need optimization for this compound.

Grignard Reagent Interactions: The reaction of Grignard reagents (R-MgX) with ketones is a fundamental carbon-carbon bond-forming reaction that typically yields tertiary alcohols. In the case of this compound, the addition of a Grignard reagent would involve the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. Subsequent acidic workup would furnish the corresponding tertiary alcohol. However, the high reactivity of Grignard reagents also means they are strong bases, and side reactions such as enolization of the ketone can occur. The electron-deficient nature of the tetrafluorophenyl ring might influence the propensity for addition versus enolization.

Deprotonation and Enolate Chemistry

The protons on the methyl group adjacent to the carbonyl in this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions. The acidity of these α-protons is expected to be enhanced by the inductive effect of the electronegative fluorine atoms on the aromatic ring.

The enolate of this compound can act as a nucleophile in aldol-type condensation reactions. A common variant is the Claisen-Schmidt condensation, where an enolate from a ketone reacts with an aromatic aldehyde that lacks α-protons, such as benzaldehyde, in the presence of a base catalyst (e.g., NaOH or KOH) gordon.eduwikipedia.org. This reaction would lead to the formation of a chalcone (B49325) derivative, specifically a 1-(2,3,5,6-tetrafluorophenyl)-3-aryl-2-propen-1-one. The general mechanism involves the deprotonation of the ketone to form the enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the conjugated enone system of the chalcone.

Table 2: Key Steps in Claisen-Schmidt Condensation

StepDescription
1. Enolate FormationA base removes an α-proton from this compound.
2. Nucleophilic AttackThe enolate attacks the carbonyl carbon of the aromatic aldehyde.
3. Aldol Adduct FormationA β-hydroxy ketone intermediate is formed.
4. DehydrationThe aldol adduct eliminates a molecule of water to form the α,β-unsaturated ketone (chalcone).

The enolate of this compound can also be acylated to form 1,3-diketones. This transformation is typically achieved through a Claisen condensation reaction with an ester beilstein-journals.orgorganic-chemistry.orgscispace.comnih.goveurjchem.com. In this reaction, a strong base is used to generate the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent departure of the alkoxide leaving group from the ester results in the formation of the 1,3-diketone. The choice of base and reaction conditions is crucial to favor the desired condensation over other potential side reactions.

Haloform Reactions and Transformations of the Acetyl Methyl Group

As a methyl ketone, this compound is expected to undergo the haloform reaction nih.govcambridge.orgwikipedia.orgyoutube.comiitk.ac.in. This reaction involves the treatment of the methyl ketone with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base (e.g., NaOH). The reaction proceeds through the exhaustive halogenation of the methyl group, followed by the cleavage of the resulting trihalomethyl ketone by the hydroxide (B78521) ion. This transformation converts the acetyl group into a carboxylate and produces a haloform (chloroform, bromoform, or iodoform). The iodoform (B1672029) test, which results in the formation of a yellow precipitate of iodoform, is a classic chemical test for the presence of methyl ketones. The kinetics of the cleavage step are known to be influenced by the nature of the halogen, with the relative rates for trihaloacetophenones following the order F < Cl < Br nih.gov.

Electrophilic Aromatic Substitution on the 2,3,5,6-Tetrafluorophenyl Ring

The 2,3,5,6-tetrafluorophenyl ring in this compound is highly deactivated towards electrophilic aromatic substitution. This deactivation is a consequence of two main factors: the strong electron-withdrawing inductive effect of the four fluorine atoms and the deactivating effect of the acetyl group. Both the fluorine atoms and the acetyl group are meta-directing substituents.

Given this significant deactivation, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to be very challenging and would likely require harsh reaction conditions. For instance, nitration would necessitate the use of strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid researchgate.netresearchgate.netresearchgate.net. Similarly, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings beilstein-journals.orgsigmaaldrich.com. The combination of four fluorine atoms and an acetyl group makes the aromatic ring in this compound a poor nucleophile, thus hindering its reaction with electrophiles. Specific experimental data for such reactions on this particular substrate are scarce in the literature, underscoring the difficulty of effecting substitution on this highly deactivated ring system.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations:No kinetic data, such as rate constants, activation energies, or reaction orders, have been reported for any electrophilic substitution reactions involving this compound. Similarly, thermodynamic data, including enthalpy and entropy of reaction, are also absent from the scientific record.

Without these fundamental research findings, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of data tables, as stipulated in the instructions, is impossible without the underlying experimental or computational results. Therefore, a scientifically rigorous article focusing solely on the specified chemical compound and adhering to the provided outline cannot be produced at this time.

Derivatization Strategies and Functionalization

Preparation and Application of 2,3,5,6-Tetrafluorophenyl Esters

2,3,5,6-Tetrafluorophenyl (TFP) esters are highly efficient acylating agents that have gained prominence in bioconjugation and peptide synthesis. They serve as a stable and reactive alternative to other active esters, such as N-hydroxysuccinimide (NHS) esters.

TFP esters are widely used to attach various molecules, such as fluorophores or haptens, to primary amines on biomolecules, forming stable amide bonds. sigmaaldrich.comresearchgate.net The synthesis of TFP esters typically involves the reaction of a carboxylic acid with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). These esters readily react with amine-containing molecules in a one-step process to form amide linkages, making them valuable tools in the fabrication of DNA arrays and in solid-phase peptide synthesis. nih.govmasterorganicchemistry.com

The reaction of TFP esters with amines is a cornerstone of bioconjugation, enabling the covalent attachment of labels and other functionalities to proteins, oligonucleotides, and other biomolecules. nih.gov This process is particularly advantageous due to the high reactivity of TFP esters towards primary and secondary amines, which are common functional groups in biological macromolecules. researchgate.net

Table 1: Comparison of Activating Groups for Amine Conjugation

Activating Group Common Abbreviation Key Features
2,3,5,6-Tetrafluorophenyl Ester TFP Ester High reactivity, enhanced hydrolytic stability.
N-hydroxysuccinimide Ester NHS Ester Commonly used, but prone to hydrolysis.
Pentafluorophenyl Ester PFP Ester High reactivity, byproduct is less nucleophilic. nih.gov

A significant advantage of TFP esters over the more conventional NHS esters is their enhanced stability towards hydrolysis, particularly under the basic conditions often required for amine conjugation reactions. sigmaaldrich.com TFP esters can remain stable for several hours at a basic pH, a considerable improvement over NHS esters which are more susceptible to degradation by water. sigmaaldrich.commasterorganicchemistry.com This increased hydrolytic stability minimizes the competing side reaction of ester hydrolysis, leading to higher coupling efficiencies with the target amine-containing molecules. nih.govmasterorganicchemistry.com

While TFP esters are more resistant to hydrolysis, they maintain a high level of reactivity towards amines, comparable to that of NHS esters. nih.gov This favorable combination of stability and reactivity makes TFP esters a superior choice for many bioconjugation applications, especially when reactions are performed in aqueous environments or at elevated pH. Studies have shown that DNA arrays prepared using TFP-terminated surfaces have a significantly greater density of DNA molecules compared to those prepared with NHS analogs, particularly at higher pH levels. nih.gov

To address the limitations of using hydrophobic TFP esters in purely aqueous environments, water-soluble variants have been developed. 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) esters incorporate a sulfonate group, which imparts significant water solubility to the molecule. rsc.orgnih.gov This modification allows for conjugation reactions to be carried out in water without the need for organic co-solvents, which can be detrimental to the structure and function of sensitive biomolecules like proteins. libretexts.orgyoutube.com

STP esters retain the favorable reactivity of TFP esters towards amines while being dramatically more water-soluble than their non-sulfonated counterparts and NHS esters. nih.gov These reagents are easily synthesized and react readily with primary amines to yield the same acylated products as NHS and pentafluorophenyl (PFP) esters. nih.gov The enhanced hydrophilicity and water solubility of STP esters make them particularly well-suited for the modification of proteins and other biological macromolecules in their native aqueous buffers. libretexts.orgyoutube.com

Table 2: Properties of TFP and STP Esters

Ester Type Key Property Advantage in Conjugation Reactions
TFP Ester Enhanced hydrolytic stability Higher coupling efficiency, especially at basic pH.
STP Ester High water solubility Enables reactions in purely aqueous media, ideal for sensitive biomolecules. nih.govlibretexts.orgyoutube.com

Chemical Modifications of the 1-(2,3,5,6-Tetrafluorophenyl)ethanone Skeleton

Beyond the derivatization of the carboxyl group into active esters, the core structure of this compound can be chemically modified at both the aromatic ring and the ethyl backbone.

The highly fluorinated phenyl ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms activate the ring towards attack by nucleophiles. This allows for the selective replacement of a fluorine atom, typically at the para-position, with other functional groups.

For instance, reactions with nucleophiles such as amines and azides can be used to introduce nitrogen-containing functionalities. The reaction of pentafluoropyridine (B1199360), a structurally related compound, with sodium azide (B81097) in acetonitrile (B52724) is a known method to prepare 4-azido-2,3,5,6-tetrafluoropyridine. rsc.org Similarly, nucleophilic attack by amines on pentafluoropyridine can yield the corresponding amino-pyridines. rsc.org These principles can be extended to this compound, where a fluorine atom can be displaced by a nucleophile to introduce groups like amino or azido (B1232118) moieties onto the aromatic ring. The resulting 4-azido-2,3,5,6-tetrafluorobenzyl functional polymers have been shown to be versatile precursors for further modifications. researchgate.net

The ethyl backbone of this compound, specifically the acetyl group, offers another site for chemical transformation. Standard ketone chemistry can be applied to this part of the molecule.

One common reaction is the aldol (B89426) condensation , where the enolate of the ketone reacts with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. sigmaaldrich.commasterorganicchemistry.com This reaction allows for the formation of new carbon-carbon bonds and the extension of the carbon skeleton.

Another important transformation is the reduction of the ketone to a secondary alcohol. libretexts.orgyoutube.comchemguide.co.uk This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can then be used in further synthetic steps.

Furthermore, the α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of different substituents at the carbon adjacent to the carbonyl group. Halogenation of this position is also a possible transformation. While these are general reactions for ketones, they are applicable to the this compound skeleton, providing pathways to a variety of derivatives.

Derivatization for Advanced Analytical Characterization

The analytical characterization of this compound can be significantly enhanced through derivatization. This process involves chemically modifying the ketone functional group to improve its detectability and chromatographic behavior. Derivatization is particularly valuable when analyzing complex matrices or when high sensitivity is required. The primary strategies involve the formation of hydrazones and oximes, which introduce chromophores for UV-Vis detection or moieties that improve ionization efficiency for mass spectrometry.

One of the most common derivatization techniques for ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). yorku.cawaters.comresearchgate.net This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly colored and possesses a strong chromophore, making it readily detectable by high-performance liquid chromatography with ultraviolet (HPLC-UV) detection. yorku.cawaters.com The resulting hydrazone is also more amenable to analysis by liquid chromatography-mass spectrometry (LC-MS), often showing improved ionization and fragmentation patterns that aid in structural confirmation. researchgate.netnih.gov

Another effective derivatization agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.govresearchgate.net PFBHA reacts with the carbonyl group to form an oxime derivative. The pentafluorobenzyl group is a strong electrophore, which makes the derivative highly sensitive to electron capture detection (ECD) in gas chromatography (GC). libretexts.org This method is particularly useful for trace-level analysis. The resulting oximes can be readily separated by GC and identified by mass spectrometry (GC-MS). sigmaaldrich.comnih.govresearchgate.net

The formation of both hydrazones and oximes from this compound proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration. nih.govkhanacademy.org These reactions are typically catalyzed by a small amount of acid. nih.gov The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Below are tables summarizing the key aspects of these derivatization strategies for this compound.

Table 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)

ParameterDescription
Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH)
Reaction Type Condensation
Product This compound 2,4-dinitrophenylhydrazone
Typical Reaction Conditions Acidic medium (e.g., sulfuric acid in ethanol (B145695) or acetonitrile)
Purpose of Derivatization Introduction of a strong chromophore for UV-Vis detection. yorku.ca
Primary Analytical Techniques High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS). yorku.cawaters.comnih.gov
Advantages Robust and widely used method, stable derivatives, excellent for quantification using HPLC-UV. researchgate.net

Table 2: Derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

ParameterDescription
Derivatizing Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Reaction Type Condensation
Product This compound O-(2,3,4,5,6-pentafluorobenzyl)oxime
Typical Reaction Conditions Mildly acidic or neutral pH, often in an organic solvent.
Purpose of Derivatization Introduction of an electrophoric group for sensitive detection. sigmaaldrich.comnih.gov
Primary Analytical Techniques Gas Chromatography with Electron Capture Detection (GC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comnih.govresearchgate.net
Advantages High sensitivity for trace analysis, volatile derivatives suitable for GC analysis. sigmaaldrich.com

Advanced Spectroscopic Research

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making it a powerful tool for functional group identification.

The IR and Raman spectra of 1-(2,3,5,6-Tetrafluorophenyl)ethanone are dominated by vibrations characteristic of the ketone functional group, the tetrafluorinated aromatic ring, and the methyl group.

C=O Stretch: The most intense and characteristic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration. For aromatic ketones, this band typically appears at a lower wavenumber than for saturated ketones due to conjugation with the phenyl ring libretexts.orgspectroscopyonline.com. For acetophenone, this stretch is observed at 1686 cm⁻¹ spectroscopyonline.com. The strong electron-withdrawing nature of the four fluorine atoms on the ring may slightly increase the C=O bond order, shifting this band to a slightly higher frequency, likely in the 1690–1710 cm⁻¹ range.

C-F Stretches: Strong and distinct absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Aromatic C=C Stretches: Vibrations associated with the carbon-carbon double bonds of the aromatic ring typically appear in the 1400–1600 cm⁻¹ region vscht.cz.

C-H Stretches and Bends: Aromatic C-H stretching occurs above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹ vscht.cz. C-H bending vibrations are found at lower wavenumbers.

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum nih.gov.

Table 3: Characteristic Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150WeakMedium
Aliphatic C-H Stretch2850 - 3000MediumMedium
Carbonyl (C=O) Stretch1690 - 1710StrongMedium
Aromatic C=C Stretch1400 - 1600Medium-StrongStrong
C-F Stretch1100 - 1400StrongWeak
C-C-C bend (ketone)1230 - 1300MediumWeak

Attenuated Total Reflection (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal or no preparation mt.com. This method is particularly advantageous for obtaining high-quality spectra of materials that are difficult to analyze by traditional transmission methods spectroscopyonline.com.

In the analysis of this compound, which is a solid at room temperature, ATR-FTIR is an ideal method. The technique involves pressing the sample against a crystal with a high refractive index, such as diamond or zinc selenide. The IR beam is directed through the crystal and is internally reflected at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance (typically 0.5-2 µm) into the sample, where it can be absorbed vscht.czmt.com. The attenuated energy is then detected. This approach avoids the laborious process of preparing KBr pellets for solid samples and provides a spectrum of the material in its neat form, leading to rapid and reproducible results.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the structure and molecular weight of chemical compounds. In the study of this compound, advanced MS techniques such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) provide critical data for its unambiguous identification and structural characterization.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to determine the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a compound by distinguishing between ions of the same nominal mass but different exact masses due to the mass defects of their constituent atoms.

For this compound, with a molecular formula of C₈H₄F₄O, HRMS can confirm this composition by measuring its exact mass. The theoretical (calculated) monoisotopic mass of the neutral molecule is 208.0198 Da. In practice, the molecule is typically ionized to form adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, which are then detected by the mass spectrometer. An experimentally measured mass that matches the calculated accurate mass to within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the compound's elemental formula.

Table 1: Theoretical Accurate Mass Data for this compound and its Common Adducts

Ion SpeciesMolecular FormulaCalculated Mass (Da)
[M]C₈H₄F₄O208.0198
[M+H]⁺C₈H₅F₄O⁺209.0276
[M+Na]⁺C₈H₄F₄NaO⁺231.0096
[M+K]⁺C₈H₄F₄KO⁺246.9835

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. This spectrum serves as a structural fingerprint of the molecule, revealing information about its connectivity and functional groups.

The fragmentation of acetophenones is well-characterized. msu.eduasdlib.orgchegg.com The most common cleavage occurs at the bond between the carbonyl carbon and the methyl carbon (α-cleavage), leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion (benzoyl cation). This acylium ion can then undergo further fragmentation, typically by losing carbon monoxide (CO).

For this compound, the protonated molecule ([M+H]⁺, m/z 209.0276) would be selected in the first stage of the MS/MS experiment. Upon fragmentation, it is expected to follow a similar pathway. The primary fragmentation would be the loss of a neutral methane (B114726) (CH₄) molecule from the protonated species or the loss of a methyl radical from the molecular ion, resulting in the formation of the tetrafluorobenzoyl cation. This cation is the base peak in the spectrum of many similar acetophenones. asdlib.org Subsequent loss of carbon monoxide would yield a tetrafluorophenyl cation.

A proposed fragmentation pathway is as follows:

C₈H₅F₄O⁺ (m/z 209.0) → Loss of •CH₃ (15.02 Da) → C₇H₂F₄O⁺ (m/z 193.0)

C₇H₂F₄O⁺ (m/z 193.0) → Loss of CO (27.99 Da) → C₆H₂F₄⁺ (m/z 165.0)

Table 2: Proposed MS/MS Fragmentation Data for [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Fragment IonMolecular Formula of FragmentCalculated Mass of Fragment (m/z)Neutral Loss
209.0276Tetrafluorobenzoyl cationC₇HF₄O⁺192.9984CH₄
192.9984Tetrafluorophenyl cationC₆HF₄⁺165.0035CO

X-ray Crystallography for Solid-State Structural Analysis

As of the latest search, a specific crystal structure for this compound has not been publicly deposited in crystallographic databases. cam.ac.uk However, the analysis of structurally similar compounds, such as fluorinated aromatic ketones, provides insight into the type of structural information that would be obtained from such a study. nih.govresearchgate.net

For instance, the crystallographic analysis of a related compound, 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, provides detailed structural parameters. nih.gov A similar analysis for this compound would yield a complete set of crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the crystal's macroscopic symmetry and the size of its repeating unit. It would also reveal the precise bond lengths and angles of the molecule and describe any intermolecular interactions, such as hydrogen bonding or π–π stacking, that dictate the crystal packing.

Table 3: Example Crystallographic Data Parameters from a Related Fluorinated Aromatic Compound (1,2-bis(3,5-difluorophenyl)ethane-1,2-dione) nih.gov

ParameterValue
Chemical FormulaC₁₄H₆F₄O₂
Crystal SystemOrthorhombic
Space GroupP b c n
a (Å)7.0588 (2)
b (Å)7.4008 (2)
c (Å)21.5265 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1124.56 (5)
Z4

Advanced Applications in Synthetic Organic Chemistry and Materials Science

1-(2,3,5,6-Tetrafluorophenyl)ethanone as a Building Block in Complex Chemical Synthesis

The structural features of this compound make it a versatile precursor and intermediate in the synthesis of sophisticated organic molecules. The tetrafluorophenyl ring, in particular, imparts specific properties that are leveraged in the design of molecules for medical imaging and materials science.

While this compound itself is not directly radiolabeled, its core structure is integral to the formation of important prosthetic groups used in Positron Emission Tomography (PET). The 2,3,5,6-tetrafluorophenyl (TFP) moiety is used to create highly reactive esters that facilitate the labeling of biomolecules with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]).

A prominent example is the prosthetic group 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). nih.govacs.orgacs.org This agent is designed for the efficient, one-step labeling of peptides and other biomolecules. nih.gov The TFP ester functions as an excellent leaving group, creating a highly reactive site for nucleophilic attack by amine groups on a target biomolecule, forming a stable amide bond. researchgate.net

The synthesis of [¹⁸F]F-Py-TFP involves the reaction of [¹⁸F]fluoride with a trimethylammonium precursor, which directly yields the desired activated ester. nih.govacs.org This process is notable for its efficiency and mild reaction conditions. nih.gov

Reaction StepDetailsYieldReference
Radiosynthesis Reaction of [¹⁸F]fluoride with N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate (B1224126) at 40 °C.60-70% nih.gov
Purification Simplified purification using a Sep-Pak cartridge, avoiding the need for HPLC.High acs.orgnih.gov
Conjugation Rapid reaction with amine-containing biomolecules (e.g., RGD peptides) to form the [¹⁸F]-labeled conjugate.Good nih.gov

This methodology has been successfully automated, which is a critical step for the widespread clinical and commercial manufacturing of peptide-based PET radiopharmaceuticals. acs.orgnih.gov The resulting radiolabeled peptides have shown high binding affinities to their biological targets, such as the integrin αvβ3, with Kᵢ values in the low nanomolar range, demonstrating the utility of the TFP-activated prosthetic group in creating effective PET imaging agents. nih.gov The development of [¹⁸F]F-Py-TFP has been instrumental in labeling various molecules, including tetrazines for pre-targeted brain imaging. researchgate.netnih.gov

The reactivity of the acetyl group in this compound provides a pathway for the synthesis of various cyclic structures, although specific examples in the literature are limited. In principle, the enolizable α-protons of the ketone can participate in condensation reactions, such as the Claisen condensation, with esters to form β-diketones, which are versatile precursors for many heterocyclic systems like pyrazoles and pyrimidines. wikipedia.orgorganic-chemistry.orglibretexts.org

More significantly, the 2,3,5,6-tetrafluorophenyl group itself is a valuable building block for creating highly robust and functional porous materials known as Covalent Organic Frameworks (COFs). The introduction of fluorine atoms into the organic linkers of COFs can modulate the electronic properties and enhance the stability of the resulting framework. While not starting from the ethanone (B97240) derivative directly, linkers containing the tetrafluorophenyl unit are used to construct these materials. For instance, the use of building blocks like 1,3,5-tris-(2,3,5,6-tetrafluoro)-benzene has been explored in the design of highly fluorinated COFs. researchgate.net The incorporation of such fluorinated units is a strategy to create materials with enhanced thermal stability and tunable pore environments.

The reviewed scientific literature does not provide specific examples of this compound being directly used for the design and synthesis of ligands for metal catalysis or other advanced applications. The synthesis of specialized ligands, such as phosphines, typically involves reacting organometallic reagents with halophosphines or utilizing hydrophosphination reactions. mdpi.comnih.govnih.govsemanticscholar.org

Integration into Catalytic Systems

The direct application of this compound as a catalyst or as a core component of a catalytic system is not extensively documented. However, derivatives of the 2,3,5,6-tetrafluorophenyl structure have demonstrated utility in synthetically valuable transformations. Research has shown that 2,3,5,6-tetrafluorophenyl boronate esters can participate in transition-metal-free, base-promoted 1,2-addition reactions to aldehydes and ketones. nih.govsemanticscholar.org In these reactions, the polyfluorophenyl boronate acts as a nucleophilic partner, adding to the carbonyl compound to generate fluorinated secondary and tertiary alcohols in good to excellent yields. nih.gov This demonstrates the inherent reactivity of the tetrafluorophenyl moiety and its potential utility in developing novel synthetic methods.

Reactant 1Reactant 2Product TypeYieldReference
2,3,5,6-tetrafluorophenyl-BpinBenzaldehydeSecondary AlcoholExcellent nih.gov
2,3,5,6-tetrafluorophenyl-BpinAcetophenoneTertiary AlcoholGood nih.gov

These findings highlight that the electronic nature of the 2,3,5,6-tetrafluorophenyl group is crucial for the success of such reactions. nih.gov

Research in Functional Materials and Supramolecular Chemistry

The 2,3,5,6-tetrafluorophenyl group, the core of this compound, is of significant interest in materials science and supramolecular chemistry due to its distinct electronic characteristics. The presence of four electron-withdrawing fluorine atoms creates a highly electron-deficient (π-acidic) aromatic ring.

This feature facilitates strong, non-covalent arene-perfluoroarene interactions with electron-rich aromatic systems. nih.govnih.gov These stacking interactions are a powerful tool in crystal engineering and the design of self-assembling supramolecular structures. rsc.orgrsc.org The electrostatic attraction between the quadrupole moments of the electron-poor fluorinated ring and an electron-rich arene contributes significantly to the stability of these assemblies. nih.govrsc.org Studies have shown that these interactions can be remarkably strong, with association constants (Kₐ) increasing by orders of magnitude in polar solvents due to the hydrophobic effect. nih.govnih.gov

This principle is exploited to create functional materials. For example, fluorinated coatings are an effective strategy for converting hydrophilic surfaces into superhydrophobic ones. mdpi.comresearchgate.net Materials incorporating tetrafluorophenyl groups can exhibit high water contact angles and are useful for applications such as oil-water separation. mdpi.comresearchgate.net Furthermore, tetrafluorophenyl-functionalized polymers have been synthesized and investigated as potential proton-conducting materials for fuel cell membranes. researchgate.net The unique properties imparted by the fluorinated ring make it a key component in the rational design of advanced materials with tailored functions.

Q & A

Q. What are the established synthetic routes for 1-(2,3,5,6-tetrafluorophenyl)ethanone, and what factors influence reaction efficiency?

Methodological Answer: The compound is commonly synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a tetrafluorinated aromatic ring under Lewis acid catalysis (e.g., AlCl₃). For example, 1-(4-amino-2,3,5,6-tetrafluorophenyl)ethanone was prepared by reacting p-trimethylsilylethynylaniline with p-toluenesulfonic acid (p-TSA) in a multi-step process . Key factors affecting efficiency include:

  • Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution but require strict anhydrous conditions.
  • Substrate reactivity : The electron-withdrawing nature of fluorine atoms on the aromatic ring slows acylation, necessitating elevated temperatures or prolonged reaction times.
  • Purification : Column chromatography or recrystallization is critical due to byproducts from incomplete fluorination or over-acylation.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

  • ¹⁹F NMR : Directly identifies fluorine substituent patterns. For tetrafluorinated aromatics, distinct chemical shifts (δ) between 140–160 ppm are observed, with coupling constants (J) resolving ortho/meta/para fluorine arrangements .
  • GC-MS : Monitors purity and fragmentation patterns. The molecular ion peak (M⁺) at m/z 212 (C₈H₅F₄O) and characteristic fragments (e.g., loss of COCH₃) confirm structural integrity .
  • IR Spectroscopy : A strong carbonyl stretch (~1680–1720 cm⁻¹) verifies the ethanone group, while C-F stretches appear at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing fluorinated indazoles, and what methodological considerations are critical for optimizing yield and purity?

Methodological Answer: The compound reacts with polyfluorinated arylhydrazines to form indazole derivatives, which are explored for biological activity. Key steps include:

  • Hydrazine coupling : Use polar aprotic solvents (e.g., DMF) at 80–100°C to facilitate cyclocondensation. Excess hydrazine (1.2–1.5 eq) improves conversion .
  • Fluorine-directed regioselectivity : The electron-deficient aromatic ring directs nucleophilic attack to specific positions, favoring 1H-indazole isomers.
  • Purification challenges : Fluorinated byproducts require HPLC with C18 columns and acetonitrile/water gradients to resolve isomers .

Q. What role does this compound play in the formation of pharmaceutical impurities like Robenacaxib Impurity E, and how can these impurities be systematically identified and quantified?

Methodological Answer: The compound is a key intermediate in synthesizing Robenacaxib Impurity E (1-(2,3,5,6-tetrafluorophenyl)-1,3-dihydro-2H-indol-2-one). Impurities arise from:

  • Incomplete cyclization : Residual ethanone intermediates require monitoring via LC-MS with a limit of detection (LOD) <0.1% .
  • Oxidative byproducts : Accelerated stability studies (40°C/75% RH) combined with HRMS identify degradation pathways.
  • Quantification : Use certified reference standards (e.g., ACI-183415) and calibration curves (R² >0.99) for accurate impurity profiling .

Q. In materials science, how can this compound be utilized to develop fluorinated polymers with enhanced thermal stability, and what polymerization techniques are most suitable?

Methodological Answer: The compound’s tetrafluorinated aryl group enhances polymer hydrophobicity and thermal resistance. Applications include:

  • Step-growth polymerization : React with diols or diamines to form polyesters or polyamides. For example, condensation with 2,2,2-trifluoroethylamine yields polymers with Tg >200°C .
  • Click chemistry : Azide-functionalized derivatives (e.g., 4-azido-2,3,5,6-tetrafluorophenyl ethanone) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for crosslinked networks .
  • Thermal analysis : TGA under N₂ reveals decomposition temperatures >400°C, while DSC confirms suppressed crystallinity due to fluorine’s steric effects .

Q. How do fluorine substituents influence the electrochemical properties of this compound in catalytic applications?

Methodological Answer: Fluorine atoms increase the compound’s electron affinity, making it a potent ligand in catalysis:

  • Pd-catalyzed cross-coupling : The electron-deficient aryl group stabilizes Pd(0) intermediates in Suzuki-Miyaura reactions, achieving turnover numbers (TON) >10⁴ .
  • Redox potentials : Cyclic voltammetry in acetonitrile shows a reduction peak at −1.8 V vs. Ag/AgCl, indicating suitability as an electron-accepting moiety in photoredox systems .

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